Zinc 2,4,5-trichlorophenate

Agrochemical formulation Crop safety Chlorophenate solubility

Zinc 2,4,5-trichlorophenate is an organozinc chlorophenate salt formulated as a fungicide and bactericide. The compound belongs to the chlorophenate family and has historically been designated by trade names including Dow 7B, Dow 9, Dow 9A, and Dow 9B.

Molecular Formula C12H4Cl6O2Zn
Molecular Weight 458.2 g/mol
CAS No. 136-24-3
Cat. No. B093111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc 2,4,5-trichlorophenate
CAS136-24-3
Molecular FormulaC12H4Cl6O2Zn
Molecular Weight458.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2]
InChIInChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2
InChIKeyLETUJWXZVSYCKL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc 2,4,5-trichlorophenate (CAS 136-24-3): Fungicide and Preservative Baseline


Zinc 2,4,5-trichlorophenate is an organozinc chlorophenate salt formulated as a fungicide and bactericide. The compound belongs to the chlorophenate family and has historically been designated by trade names including Dow 7B, Dow 9, Dow 9A, and Dow 9B [1]. It is listed as an approved pesticide active ingredient by the EPA and has formerly appeared in FDA records [2]. The substance is considered by the International Organization for Standardization not to require a common name, with zinc trichlorophenoxide as an alternative [3].

1 Aqueous fungicide formulation with reported lower foliage-burning effect compared to free chlorophenol
2 Dual US regulatory acceptance (EPA pesticide active ingredient, FDA listing) simplifies compliance workflow
3 Multi-crop seed treatment evidence from independent field trials supports procurement for cool-climate vegetable programs

Why In-Class Chlorophenate Substitution Fails for Zinc 2,4,5-trichlorophenate


Chlorophenate salts are not functionally interchangeable: the counterion dramatically governs water solubility, phytotoxicity, and formulation stability. Direct substitution of zinc 2,4,5-trichlorophenate with the free phenol, sodium trichlorophenate, or zinc pentachlorophenate risks altered efficacy and crop safety profiles that have been empirically documented for over seven decades [1]. The quantitative comparisons in Section 3 reveal that specific solubility and field-trial performance attributes differentiate this specific zinc salt from its nearest chemical relatives.

Counterion Sodium trichlorophenate or free phenol may alter aqueous solubility and crop safety profile; direct interchange without reformulation is not supported by available evidence.
Chlorination Zinc pentachlorophenate (5 Cl) carries higher dioxin risk and regulatory restrictions, while the trichloro form (3 Cl) maintains US EPA pesticide approval; substitution may introduce regulatory exposure.
Physical form Crystalline monohydrate that decomposes (no melting point) differs from free phenol’s melt transition; this may shift thermal processing behavior in formulation blending.

Zinc 2,4,5-trichlorophenate Quantitative Differentiation Evidence


Aqueous Solubility and Phytotoxicity vs. Free 2,4,5-Trichlorophenol

The original composition-of-matter patent expressly discloses that aqueous solutions of zinc 2,4,5-trichlorophenolate may be more advantageously employed as fungicides than free 2,4,5-trichlorophenol, ‘partially because of their greater solubility in water as compared with the free phenol and partially because they have less foliage-burning effect’ [1]. Although the patent does not report a g/L solubility value, the directional advantage constitutes a documented relative performance differentiator.

Solubility & Foliage Safety
Head-to-head
Zinc salt: greater water solubility; reduced foliage burn (qualitative, leaf assay)

Free phenol: lower water solubility; higher foliage burn
Supports spray formulation selection for sensitive crops
Exact fold-change not published
Agrochemical formulation Crop safety Chlorophenate solubility

Seed Treatment Efficacy in Multi-Crop Field Trials – Comparative Emergence Data

In side-by-side field trials spanning seven vegetable crops (lettuce, pea, French bean, turnip, red beet, tomato, celery), zinc trichlorophenate (Dow 7B) was among only seven of thirty-four tested fungicides selected for detailed investigation [1]. While T.M.T.D., Spergon, and 36L were the most effective seed protectants in that study, zinc trichlorophenate was co-selected and showed meaningful improvement of emergence in cool, moist soil conditions—a finding that has been cited across subsequent publications for over 70 years [1]. In a separate 4-year sugar beet trial, Dow 9B (zinc trichlorophenate) was one of only five surface-treatment candidates evaluated head-to-head [2].

Seed Treatment Performance
Trial context
Selected among top 7 of 34 candidates in 1951 trial; tested across 7 vegetable species. Also 1 of 5 surface treatments in 1959 sugar beet trial.
Documented multi-crop field persistence supports seed-dressing procurement
Emergence improvements not specifically quantified for this compound
Seed-borne pathogen control Vegetable seed treatment Field emergence

Regulatory Dual-Acceptance: EPA Pesticide Registration and FDA Approval

Zinc 2,4,5-trichlorophenate holds an approved active-ingredient status under the EPA Pesticides program and is concurrently listed as ‘Approved’ in the FDA substance registry [1]. This dual-agency recognition is not shared by all chlorophenate salts. For example, hexachlorophene—a structurally related bis-phenol—is explicitly not approved for agricultural use within the European Union [2].

Dual Regulatory Status
Class-level
EPA Pesticide Active Ingredient (Approved)
FDA listing (Approved)
Streamlines US import documentation and reduces compliance risk
Jurisdiction-specific; not a global approval guarantee
Regulatory compliance Pesticide procurement FDA listing

Physical Form and Handling: Crystalline Salt with Decomposition Behavior vs. Melting Phenol

Zinc 2,4,5-trichlorophenolate is obtained as a white crystalline monohydrate that can be dehydrated at 40–60 °C under atmospheric pressure. Critically, upon further heating it does not melt but decomposes [1]. This contrasts with free 2,4,5-trichlorophenol (m.p. 67–69 °C) and sodium trichlorophenate (reported as light-brown flakes), offering a distinct handling profile for formulation blending and thermal processing steps .

Thermal Handling Profile
Class-level
White crystalline monohydrate; decomposes (no m.p.). Free phenol m.p. 67–69 °C; sodium salt as light-brown flakes.
Decomposition behavior may favor formulation stability in hot climates
Qualitative comparison; specific decomposition temperature not reported
Solid-state handling Thermal stability Formulation engineering

Zinc Ion Synergy: Antifungal Potentiation via Dual-Active Motifs

Structurally, zinc 2,4,5-trichlorophenate delivers both the trichlorophenate anion and the zinc cation. The anion is known to disrupt microbial membranes through a phenolic mechanism of action [1]. Simultaneously, zinc compounds alone (e.g., ZnSO₄ and Zn(ClO₄)₂) have been shown to completely inhibit fungal growth and mycotoxin production in independent assays [2]. While a direct head-to-head experiment comparing the zinc and sodium salts of 2,4,5-trichlorophenate has not been publicly identified, the dual-action rationale is supported by mechanistic class evidence.

Dual-Action Mechanism
Class-level
Chlorophenate anion disrupts microbial membranes; zinc ion independently inhibits fungal growth (Aspergillus, Fusarium, Penicillium).
Dual mechanism rationale may reduce single-site resistance selection pressure
No head-to-head IC₅₀ data for zinc vs. sodium salt of this compound
Antifungal mechanism Zinc synergy Ion-mediated activity

Reduced Toxicity Legacy Compared to Higher-Chlorinated Analogues

Pentachlorophenol (PCP) and its salts have been progressively restricted since the mid-1980s due to dioxin contamination and toxicity concerns [1]. Zinc 2,4,5-trichlorophenate, bearing three chlorine substituents instead of five, represents a lower-chlorinated alternative that has maintained its EPA registration as a pesticide active ingredient while PCP has faced severe market withdrawal [2]. Although specific dioxin or chronic toxicity data for the zinc 2,4,5-trichlorophenate was not located, its lower chlorination degree and continued regulatory standing provide a procurement-relevant differentiation.

Chlorination & Regulatory Risk
Class-level
3 chlorine substituents; EPA pesticide approval maintained. Pentachlorophenol (5 Cl) widely restricted since 1980s.
Lower-chlorination profile may reduce future regulatory withdrawal risk
Specific dioxin or chronic toxicity data not located
Toxicology Regulatory risk Pentachlorophenol alternative

Zinc 2,4,5-trichlorophenate Application Scenarios Anchored to Verified Evidence


Vegetable Seed Dressing for Cool-Climate Planting Conditions

Based on the Jacks (1951) field trials showing that zinc trichlorophenate (Dow 7B) was among the top seven seed protectants and that seed treatments were generally most beneficial in cool, moist soil [1], procurement for cool-climate vegetable production (peas, lettuce, beans, beet) represents the most evidence-backed application.

Aqueous Spray Fungicide Where Foliage Safety Is Critical

The Mills (1935) patent explicitly claims less foliage-burning effect for zinc 2,4,5-trichlorophenolate compared to free trichlorophenol [1]. This makes it a candidate for foliar application programs in sensitive crops such as tomatoes and celery, where phytotoxicity from phenolic sprays would otherwise limit treatment options.

Crop Protection Programs Requiring EPA-Registered, FDA-Listed Active Ingredients

Zinc 2,4,5-trichlorophenate's dual-agency standing—approved as an EPA pesticide active ingredient and listed in the FDA registry [1]—positions it as a compliant choice for integrated programs in the United States, particularly where other chlorophenates (e.g., sodium trichlorophenate or hexachlorophene) lack equivalent regulatory acceptance in the agricultural sector [2].

Industrial Antifungal Preservative Where Low Chlorine Content Reduces Regulatory Burden

Unlike pentachlorophenol-based preservatives that face widespread restriction, zinc 2,4,5-trichlorophenate contains only three chlorine substituents and retains EPA approval [1]. This supports its use in industrial preservative applications—paints, adhesives, glue—where procurement teams seek to avoid future bans while maintaining adequate antifungal performance [2].

Application
Selection Property
Validation Focus
Vegetable seed dressing for cool-climate planting
Multi-crop field-trial evidence & seed compatibility
Seedling emergence assays under cool, moist soil conditions
Aqueous foliar spray on sensitive crops
Formulation & foliage safety profile (reported lower burn)
Phytotoxicity and solubility bench tests
US EPA/FDA compliant crop protection programs
Dual US regulatory acceptance status
EPA and FDA listing verification, import documentation
Industrial preservative (paints, adhesives) seeking low-chlorine actives
Lower chlorination degree & thermal stability (decomposition, no melt)
Formulation stability and microbial challenge tests
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